molecular formula C8H4Cl2N2 B1582902 2,6-Dichloro-1,5-naphthyridine CAS No. 27017-66-9

2,6-Dichloro-1,5-naphthyridine

Cat. No. B1582902
CAS RN: 27017-66-9
M. Wt: 199.03 g/mol
InChI Key: GMQKLOANTBSSHU-UHFFFAOYSA-N
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Description

2,6-Dichloro-1,5-naphthyridine is a chemical compound with the molecular formula C8H4Cl2N2 and a molecular weight of 199.04 . It is used as a reagent in the preparation of potential tau pathology PET tracers in the treatment of Alzheimer’s disease .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-1,5-naphthyridine consists of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms . It has two chlorine atoms attached to the 2nd and 6th carbon atoms in the ring .


Physical And Chemical Properties Analysis

2,6-Dichloro-1,5-naphthyridine has a melting point of 236-238 °C and a predicted boiling point of 299.8±35.0 °C. Its predicted density is 1.486±0.06 g/cm3. It should be stored at 2-8°C .

Scientific Research Applications

  • Medicinal Chemistry

    • 1,5-Naphthyridine derivatives have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
    • They have been used for the diagnosis and therapy of diseases of humans including AIDS .
    • They also have a wide range of biological activities such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
  • Agriculture and Cattle Breeding

    • Naphthyridine derivatives have been used for combating exo and endo parasites in agriculture and in cattle breeding .
  • Synthetic Organic Chemistry

    • Fused 1,5-naphthyridines have versatile applications in the fields of synthetic organic chemistry .
    • They are used in a wide range of synthetic protocols for the construction of this scaffold .

Safety And Hazards

While specific safety and hazard information for 2,6-Dichloro-1,5-naphthyridine was not found in the retrieved papers, general precautions should be taken when handling this chemical, such as avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2,6-dichloro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-7-3-1-5-6(12-7)2-4-8(10)11-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQKLOANTBSSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345879
Record name 2,6-Dichloro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-1,5-naphthyridine

CAS RN

27017-66-9
Record name 2,6-Dichloro-1,5-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27017-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
EP Hart - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… of 2 : 6-dichloro-1 : 5-naphthyridine gave 2 : 6-dihydroxy-1 : 5-naphthyridine (11; R = R = OH). The dianilino-derivative was prepared by heating 2 : 6-dichloro-1 : 5-naphthyridine with …
Number of citations: 10 pubs.rsc.org
AN Singh, RP Thummel - Inorganic chemistry, 2009 - ACS Publications
The 1,5-naphthyridine (1,5-nap) molecule has been elaborated into a series of new bidentate and tridentate ligands using Stille coupling or Friedländer condensation methodologies. …
Number of citations: 20 pubs.acs.org
J Wiik - 2012 - diva-portal.org
This thesis is focused on the synthesis and halogenation of 1, 5-naphthyridine and 2, 6-naphthyridine with the aim of finding a suitable method to synthesize mono-and bis-…
Number of citations: 1 www.diva-portal.org
EV Brown, AC Plasz - The Journal of Organic Chemistry, 1971 - ACS Publications
The action of phosphorus oxychloride on 1, 5-naphthyridine 1, 5-dioxide yields a mixture of isomeric dichloro-1, 5-naphthyridines. The presence of2, 4-dichloro-1, 5-naphthyridine and 3…
Number of citations: 22 pubs.acs.org
DJ Brown, JA Ellman, EC Taylor - 2007 - books.google.com
A volume in the Chemistry of Heterocyclic Compounds series, this book provides a summary of the chemistry of each of the six naphthyridine systems along with tables of known simple …
Number of citations: 9 books.google.com
B Frydman, M Los, H Rapoport - The Journal of Organic …, 1971 - ACS Publications
Discussion The reductive cyclization of the ethyl pyridinepyru-vates 1 and 11 can proceed in two directions: either a new five-membered ring can be formed giving an aza-indole, or a …
Number of citations: 35 pubs.acs.org
GR Newkome, SJ Garbis, VK Majestic… - The Journal of …, 1981 - ACS Publications
Polyethereal macrocycles were prepared from both 2, 6-dichloro-1, 5-naphthyridine (2) and 2, 7-dichloro-l, 8-naphthyridine (6). The “cross-the-face” structures of 1: 1 macrocycles 7, …
Number of citations: 127 pubs.acs.org
N Saito, T Kanbara, T Kushida, K Kubota… - Chemistry …, 1993 - journal.csj.jp
Chemical and electrochemical dehalogenation polycondensations of 2,6-dichloroquinoline, 2,6-dibromoquinoxaline, and 2,6-dichloro-1,5-naphthyridine using nickel complexes afford …
Number of citations: 5 www.journal.csj.jp
GR Newkome, SJ Garbis - Journal of Heterocyclic Chemistry, 1978 - Wiley Online Library
Abstract The structure of 2, 6‐dichloro‐1, 5‐naphthyridine (1) was established based on physical and spectral data; thus, correcting the numerous inaccurate literature reports.
Number of citations: 13 onlinelibrary.wiley.com
Y Lee, JI Hong - Journal of Materials Chemistry C, 2020 - pubs.rsc.org
Thermally activated delayed fluorescence (TADF) emitters containing 1,5-naphthyridine as an electron acceptor and phenoxazine and phenothiazine as electron donors, namely, 2,6-bis…
Number of citations: 9 pubs.rsc.org

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